Cas no 25058-17-7 (Phenol,4,4'-(1-methylethylidene)bis-, 1,1'-bis(dihydrogen phosphite))
25058-17-7 structure
Product Name:Phenol,4,4'-(1-methylethylidene)bis-, 1,1'-bis(dihydrogen phosphite)
Numero CAS:25058-17-7
MF:C15H18O6P2
MW:356.247346401215
CID:291456
PubChem ID:20510609
Update Time:2025-04-19
Phenol,4,4'-(1-methylethylidene)bis-, 1,1'-bis(dihydrogen phosphite) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,4,4'-(1-methylethylidene)bis-, 1,1'-bis(dihydrogen phosphite)
- [4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite
- 4,4'-Isopropylidenediphenyl diphosphite
- Bisphenol A phosphite (1:2)
- Phenol,4,4'-(1-methylethylidene)bis-, bis(dihydrogen phosphite) (9CI)
- Phenol,4,4'-isopropylidenedi-, bis(dihydrogen phosphite) (8CI)
- SCHEMBL13052137
- Q27284383
- 4,4'-Isopropylidenediphenol bis(dihydrogen phosphite)
- CCRIS 8269
- DTXSID301030992
- UNII-N192K2ICVA
- N192K2ICVA
- PHENOL, 4,4'-(1-METHYLETHYLIDENE)BIS-, 1,1'-BIS(DIHYDROGEN PHOSPHITE)
- 25058-17-7
- BISPHENOL A DIHYDROGEN PHOSPHITE
-
- Inchi: 1S/C15H18O6P2/c1-15(2,11-3-7-13(8-4-11)20-22(16)17)12-5-9-14(10-6-12)21-23(18)19/h3-10,16-19H,1-2H3
- Chiave InChI: SJFVAXDVZIQNMC-UHFFFAOYSA-N
- Sorrisi: P(O)(O)OC1C=CC(=CC=1)C(C)(C)C1C=CC(=CC=1)OP(O)O
Proprietà calcolate
- Massa esatta: 356.05786229g/mol
- Massa monoisotopica: 356.05786229g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 23
- Conta legami ruotabili: 6
- Complessità: 318
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 99.4Ų
Phenol,4,4'-(1-methylethylidene)bis-, 1,1'-bis(dihydrogen phosphite) Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
25058-17-7 (Phenol,4,4'-(1-methylethylidene)bis-, 1,1'-bis(dihydrogen phosphite)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti